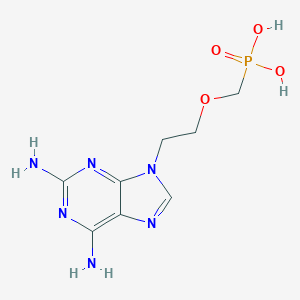

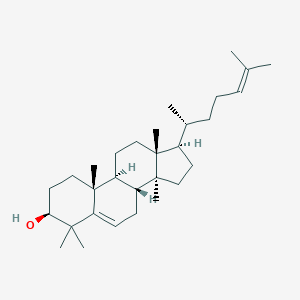

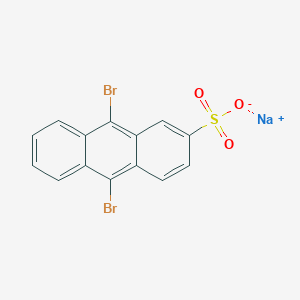

Sodium 9,10-dibromoanthracene-2-sulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium 9,10-dibromoanthracene-2-sulfonate involves the bromination of anthracene followed by sulfonation to introduce the sulfonate group. Catalani et al. (1987) describe the syntheses of sodium 9,10-dibromo- and 9,10-diphenylanthracene-2-sulfonate, highlighting their application in aqueous solution studies for kinetic parameters of tetramethyldioxetane thermolysis (Catalani, Wilson, & Bechara, 1987). Zeng and King (2002) further explored the palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, including the conversion of 9,10-dibromoanthracene to its sulfonate derivatives (Zeng & King, 2002).

Molecular Structure Analysis

The molecular structure of sodium 9,10-dibromoanthracene-2-sulfonate has been elucidated through X-ray crystallography. Gamag et al. (1993) determined the crystal structures of sodium anthraquinone sulfonate derivatives, providing insight into the effect of sulfonate substitution on the anthracene framework (Gamag, Peake, & Simpson, 1993).

Chemical Reactions and Properties

Sodium 9,10-dibromoanthracene-2-sulfonate participates in various chemical reactions, including electrogenerated chemiluminescence (ECL). Richards and Bard (1995) studied the ECL emission from sodium 9,10-diphenylanthracene-2-sulfonate in aqueous media, demonstrating its potential in analytical chemistry applications (Richards & Bard, 1995).

Physical Properties Analysis

The physical properties, particularly the photophysical characteristics of sodium 9,10-dibromoanthracene-2-sulfonate, have been extensively studied. Catalani et al. (1987) reported on the compound's fluorescence decay and lifetime when excited via energy transfer, providing valuable data for its photophysical properties analysis (Catalani, Wilson, & Bechara, 1987).

Chemical Properties Analysis

The chemical properties of sodium 9,10-dibromoanthracene-2-sulfonate include its reactivity in various chemical environments and its ability to undergo sulfonation and other substitution reactions. The study by Griendt and Cerfontain (1979) on the sulfonation of 9-alkylanthracenes provides insights into the reactivity patterns and chemical behavior of anthracene derivatives, including sodium 9,10-dibromoanthracene-2-sulfonate (Griendt & Cerfontain, 1979).

Applications De Recherche Scientifique

Spectroscopic Studies : It's used for studying the dichroic spectra of hydroxy derivatives of naphthalene, anthracene, and phenanthrene (Inoue, Nakamura, & Igarashi, 1971).

Electrogenerated Chemiluminescence Analysis : Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), a derivative, is useful for designing new labels for electrogenerated chemiluminescence analysis of biomolecules like immunoassays and DNA probes (Richards & Bard, 1995).

DNA Intercalation Study : It's used in the electrochemical detection of compounds intercalating within DNA (Pandey & Weetall, 1994).

Synthesis of Water-Soluble Anthracenes : It aids in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).

Fluorescence Probe in Aqueous Solution Studies : Sodium 9,10-dibromoanthracene-2-sulfonate is used as a water-soluble fluorescence probe for studies of tetramethyldioxetane thermolysis and triplet acetone generation (Catalani, Wilson, & Bechara, 1987).

Enhancing Polymer Conductivity : Sodium 9,10-anthraquinone-2-sulfonic acid sodium salt, another derivative, can increase the conductivity of polypyrrole by affecting the chain length of the polymer (Huang, Zhou, Deng, & Zhai, 2008).

Inhibition of Photoproduct Formation : Sodium 9,10-dibromoanthracene-2-sulfonate inhibits photoproduct formation in the dark by competing for triplet carbonyl energy (Durán, Haun, Faljoni, & Cilento, 1978).

Electrochemical and Photochemical Research : Derivatives of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate have potential applications in this field (Gamag, Peake, & Simpson, 1993).

DNA Analysis : Sodium 9,10-anthraquinone-2-sulfonate (AQS) is used as an in situ photochemical fluorescence probe for determining DNA in a linear range (Li et al., 1997).

Fluorescent Chemosensor for Aluminium Ions : Sodium 9,10-dibromoanthracene-2-sulfonate (BSPSA) acts as a highly selective and sensitive fluorescent chemosensor for detecting aluminium ions (Na et al., 2014).

Studying DNA Interaction : Sodium 9,10-anthraquinone-2-sulfonate (AQS) binds to double helical DNA with high affinity, suggesting intercalative binding into DNA bases (Li et al., 1998).

Applications in Sodium-Ion Batteries : Sodium 9,10-anthraquinone-2,6-disulfonate (Na2 AQ26DS) serves as a stable organic cathode in Na-ion batteries (Tang et al., 2019).

Potassium Battery Cathode Material : Sodium sulfonate groups substituted anthraquinone is an effective organic cathode material for potassium batteries (Zhao, Yang, Sun, & Xu, 2018).

Propriétés

IUPAC Name |

sodium;9,10-dibromoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTROERCWCLTJJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 9,10-dibromoanthracene-2-sulfonate | |

CAS RN |

87796-18-7 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.